molecular formula C17H18N4O B14611381 3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile CAS No. 59528-14-2

3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile

Cat. No.: B14611381
CAS No.: 59528-14-2
M. Wt: 294.35 g/mol
InChI Key: LJKVENQISLSUDD-UHFFFAOYSA-N
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Description

3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile typically involves the diazotization of 4-methoxyaniline followed by coupling with 4-aminobenzylamine. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The final step involves the reaction of the resulting azo compound with acrylonitrile to introduce the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pH, and concentration of reactants. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted amides and imines.

Scientific Research Applications

3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological stain due to its vivid color.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of 3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile involves its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The nitrile group can also participate in nucleophilic addition reactions, potentially modifying proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-Methoxyphenyl)diazenyl]aniline
  • 4-[(E)-(4-Methoxyphenyl)diazenyl]benzoic acid
  • 4-[(E)-(4-Methoxyphenyl)diazenyl]phenol

Uniqueness

3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile is unique due to the presence of both the azo and nitrile functional groups

Properties

CAS No.

59528-14-2

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

3-[[4-[(4-methoxyphenyl)diazenyl]phenyl]methylamino]propanenitrile

InChI

InChI=1S/C17H18N4O/c1-22-17-9-7-16(8-10-17)21-20-15-5-3-14(4-6-15)13-19-12-2-11-18/h3-10,19H,2,12-13H2,1H3

InChI Key

LJKVENQISLSUDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CNCCC#N

Origin of Product

United States

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